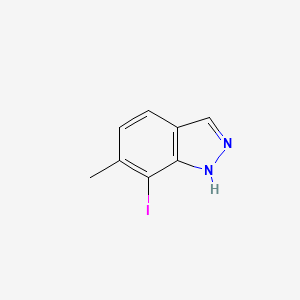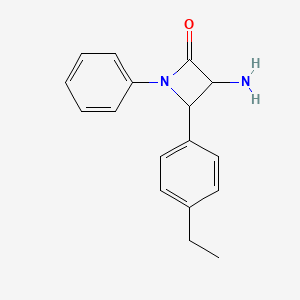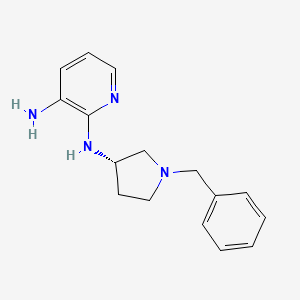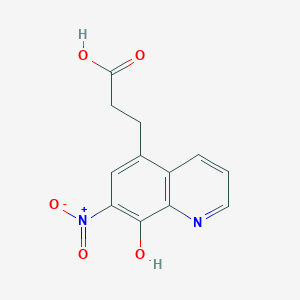
Methyl 2-(6-amino-4,4-dimethyl-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-氨基-4,4-二甲基-2-氧代-3,4-二氢喹啉-1(2H)-基)乙酸甲酯是一种合成的有机化合物,属于喹啉家族。喹啉衍生物以其多样的生物活性而闻名,并因其潜在的治疗应用而被广泛研究。
准备方法
合成路线和反应条件
2-(6-氨基-4,4-二甲基-2-氧代-3,4-二氢喹啉-1(2H)-基)乙酸甲酯的合成通常涉及多步过程。一种常见的方法是从2-氨基苯乙酮与乙酰乙酸乙酯在碱(如乙醇钠)存在下缩合开始,形成中间体4,4-二甲基-3,4-二氢喹啉-2-酮。然后,该中间体与甲醛和仲胺进行曼尼希反应,在6位引入氨基。最后,用甲醇酯化得到所需产物。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器、自动化合成和纯化技术,以确保高产率和纯度。反应条件经过精心控制,以最大程度地减少副产物并提高效率。
化学反应分析
反应类型
2-(6-氨基-4,4-二甲基-2-氧代-3,4-二氢喹啉-1(2H)-基)乙酸甲酯可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成喹啉N-氧化物。
还原: 还原反应可以将酮基转化为羟基,形成醇衍生物。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 在碱存在下,可以使用卤代烷烃或酰氯等试剂促进取代反应。
主要形成的产物
氧化: 喹啉N-氧化物。
还原: 醇衍生物。
取代: 根据所用试剂的不同,可以得到各种取代的喹啉衍生物。
科学研究应用
2-(6-氨基-4,4-二甲基-2-氧代-3,4-二氢喹啉-1(2H)-基)乙酸甲酯有若干科学研究应用:
化学: 用作合成更复杂喹啉衍生物的构建块。
生物学: 研究其作为酶抑制剂或受体调节剂的潜力。
医药: 研究其潜在的治疗效果,包括抗炎、抗菌和抗癌活性。
工业: 用于开发新材料和化学工艺。
作用机制
2-(6-氨基-4,4-二甲基-2-氧代-3,4-二氢喹啉-1(2H)-基)乙酸甲酯的作用机制涉及其与特定分子靶标的相互作用。该化合物可以结合酶或受体,调节它们的活性。例如,它可能通过结合到酶的活性位点来抑制某些酶的活性,从而阻止底物进入。确切的途径和靶标取决于具体的生物学背景和化合物相互作用的性质。
相似化合物的比较
类似化合物
喹啉: 喹啉家族的母体化合物,以其抗疟疾特性而闻名。
氯喹: 一种著名的抗疟疾药物,具有类似的喹啉结构。
喹啉N-氧化物: 喹啉的氧化衍生物,具有独特的生物活性。
独特性
2-(6-氨基-4,4-二甲基-2-氧代-3,4-二氢喹啉-1(2H)-基)乙酸甲酯因其特定的取代模式而独一无二,赋予其独特的化学和生物学特性。氨基和酯官能团的存在允许进行多种化学修饰,使其成为各种应用的通用化合物。
属性
分子式 |
C14H18N2O3 |
|---|---|
分子量 |
262.30 g/mol |
IUPAC 名称 |
methyl 2-(6-amino-4,4-dimethyl-2-oxo-3H-quinolin-1-yl)acetate |
InChI |
InChI=1S/C14H18N2O3/c1-14(2)7-12(17)16(8-13(18)19-3)11-5-4-9(15)6-10(11)14/h4-6H,7-8,15H2,1-3H3 |
InChI 键 |
UIQHNPBSMDUNCR-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(=O)N(C2=C1C=C(C=C2)N)CC(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Benzyl 1,5-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B11853701.png)
![3-(p-Tolyl)-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B11853715.png)



![2-(4-Chlorophenyl)-5,7-dihydrothieno[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11853730.png)



